3,4-Dichloro-3,4,4-trifluorobut-1-ene
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Overview
Description
3,4-Dichloro-3,4,4-trifluorobut-1-ene is a chemical compound with the molecular formula C4H3Cl2F3. It is a colorless liquid that is not soluble in water. This compound is known for its high chemical stability and strong solubility, making it a valuable intermediate in organic synthesis .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-3,4,4-trifluorobut-1-ene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, leading to altered enzyme activity and metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may disrupt normal cell signaling by binding to receptor proteins, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptor proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcriptional regulators, leading to altered cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to the formation of byproducts that could have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic or toxicological properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, leading to its accumulation in specific tissues or organelles. Additionally, binding to intracellular proteins can influence the compound’s distribution and its overall biological activity .
Preparation Methods
The synthesis of 3,4-Dichloro-3,4,4-trifluorobut-1-ene typically involves the fluorination and chlorination of butene derivatives. Industrial production methods often rely on the use of specialized reactors and controlled conditions to ensure high yield and purity. The reaction conditions usually involve elevated temperatures and the presence of catalysts to facilitate the halogenation process .
Chemical Reactions Analysis
3,4-Dichloro-3,4,4-trifluorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-3,4,4-trifluorobut-1-ene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and solvents
Mechanism of Action
The mechanism by which 3,4-Dichloro-3,4,4-trifluorobut-1-ene exerts its effects involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
3,4-Dichloro-3,4,4-trifluorobut-1-ene can be compared with other similar compounds such as:
3,4-Dichlorobenzotrifluoride: Similar in having both chlorine and fluorine atoms, but differs in the aromatic ring structure.
4,4,4-Trifluorobutan-2-one: Shares the trifluorobutyl group but differs in the presence of a ketone functional group.
The uniqueness of this compound lies in its specific halogenation pattern and the resulting chemical properties, which make it suitable for specialized applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
3,4-dichloro-3,4,4-trifluorobut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGKGBZAUXPNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Cl)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382128 |
Source
|
Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-26-5 |
Source
|
Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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